molecular formula C19H17N3O4S B12167441 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B12167441
M. Wt: 383.4 g/mol
InChI Key: CPOHBSSQLAGABR-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Oxidation: The benzothiazole core is then oxidized to introduce the dioxido and oxo groups.

    Coupling with Indole Derivative: The oxidized benzothiazole is coupled with an indole derivative through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the benzothiazole or indole moieties.

    Reduction: Reduction reactions can be used to modify the oxo and dioxido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzothiazole or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising leads for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.

    Indole Derivatives: Compounds with similar indole moieties, such as indole-3-acetic acid or indole-3-carbinol.

Uniqueness

The uniqueness of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methyl-1H-indol-4-yl)propanamide lies in its combination of the benzothiazole and indole structures, which may confer unique biological activities and chemical reactivity. This combination allows for the exploration of new chemical space and the development of novel applications in various fields.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H17N3O4S/c1-21-11-9-13-15(6-4-7-16(13)21)20-18(23)10-12-22-19(24)14-5-2-3-8-17(14)27(22,25)26/h2-9,11H,10,12H2,1H3,(H,20,23)

InChI Key

CPOHBSSQLAGABR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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